Cas no 500112-74-3 (5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol)

5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 化学的及び物理的性質
名前と識別子
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- Thiazolo[2,3-c]-1,2,4-triazole-3(2H)-thione,5-(4-methylphenyl)-
- 5-(4-Methylphenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
- 5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
- AC1M5QVI
- F9995-0403
- HMS2166G16
- MolPort-000-222-109
- MolPort-000-874-397
- STL307298
- BDBM38589
- 5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol
- NCGC00040605-02
- MLS000056923
- cid_2383729
- 5-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione
- DTXSID30368347
- ST50134180
- SR-01000039409
- CS-0281289
- VU0232235-4
- 5-(p-tolyl)-2H-thiazolo[2,3-c][1,2,4]triazole-3-thione
- MFCD06254379
- EN300-237898
- AKOS001056415
- 500112-74-3
- CHEMBL1587985
- AS-71279
- MLS-0030668.0001
- SR-01000039409-1
- F1408-0192
- HMS3353G12
- AKOS000805715
- 5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3-thiol
- 5-(4-methylphenyl)-2H-thiazolo[2,3-c][1,2,4]triazole-3-thione
- SMR000066274
- 5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione
- AF-399/40991537
- 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol
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- MDL: MFCD06254379
- インチ: InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15)
- InChIKey: LNDYWRMGFKFDTC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)S
計算された属性
- せいみつぶんしりょう: 247.02378965g/mol
- どういたいしつりょう: 247.02378965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 194-195℃
- ようかいど: ほとんど溶けない(0.027 g/l)(25ºC)、
5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237898-0.1g |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 95% | 0.1g |
$250.0 | 2024-06-19 | |
Enamine | EN300-237898-0.5g |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 95% | 0.5g |
$273.0 | 2024-06-19 | |
Life Chemicals | F1408-0192-5g |
5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |
500112-74-3 | 95%+ | 5g |
$1047.0 | 2023-09-07 | |
Life Chemicals | F9995-0403-5mg |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 5mg |
$69.0 | 2023-09-07 | ||
TRC | M260326-100mg |
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |
500112-74-3 | 100mg |
$ 70.00 | 2022-06-02 | ||
Life Chemicals | F9995-0403-1mg |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F9995-0403-3mg |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F9995-0403-25mg |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F9995-0403-20mg |
5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol |
500112-74-3 | 20mg |
$99.0 | 2023-09-07 | ||
eNovation Chemicals LLC | D964115-0.5g |
5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol |
500112-74-3 | 96% | 0.5g |
$380 | 2023-09-04 |
5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiolに関する追加情報
Introduction to 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol (CAS No. 500112-74-3)
5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 500112-74-3, belongs to a class of molecules characterized by their intricate structural framework and potential biological activities. The presence of multiple heterocyclic rings—specifically a thiadiazole and a triazole moiety—combined with an aromatic substituent at the 4-position of the phenyl ring, endows this molecule with a diverse array of chemical properties that make it of considerable interest to researchers.
The structural composition of 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol is pivotal in determining its reactivity and interaction with biological targets. The thiadiazole ring is known for its stability and ability to participate in hydrogen bonding, while the triazole ring contributes to electron delocalization and potential metal chelation capabilities. The 4-methylphenyl group introduces lipophilicity and electronic modulation through its methyl substituent, which can influence both the compound’s solubility and its binding affinity to biological receptors. This combination of structural features positions the compound as a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in heterocyclic compounds due to their widespread presence in bioactive natural products and synthetic drugs. Among these, thiadiazole-triazole hybrids have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of thiadiazoles have shown efficacy against bacterial strains resistant to conventional antibiotics, while triazole-containing compounds are well-documented for their antifungal and antiviral activities. The specific scaffold of 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol aligns with this trend, suggesting potential therapeutic applications.
One of the most compelling aspects of this compound is its potential as a scaffold for medicinal chemistry optimization. The presence of the thiol (-SH) group at the 3-position of the triazole ring provides a reactive site for further functionalization. Thiols are well-known for their ability to form disulfide bonds and participate in redox reactions, which can be exploited to enhance drug delivery systems or modulate biological pathways. Additionally, the aromatic nature of the 4-methylphenyl group allows for electronic tuning through substitution at other positions on the phenyl ring or through cross-coupling reactions with other heterocycles.
The synthesis of 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the thiadiazole-triazole core typically requires cyclization reactions under controlled conditions to ensure regioselectivity and yield optimization. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the phenyl substituent efficiently. These synthetic strategies not only showcase the versatility of current methodologies but also underscore the importance of precision in constructing complex molecular architectures.
Recent advancements in computational chemistry have further accelerated the exploration of 5-(4-methylphenyl)1,3thiazolo2,3-c1,2,4triazole-3-thiol’s potential applications. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets such as kinases and proteases implicated in cancer progression. These studies predict that modifications at specific positions within the molecule could enhance its potency or selectivity against these targets. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns.
The pharmacological profile of this compound is still under investigation; however preliminary studies suggest promising activities in vitro. For example,cell-based assays have indicated that certain derivatives exhibit inhibitory effects on enzymes involved in tumor growth and metastasis. Furthermore,the thiol group’s ability to interact with metal ions has led researchers to explore its potential as an antioxidant or metal chelator,which could be particularly relevant in neurodegenerative diseases where metal dyshomeostasis plays a critical role.
The role of computational modeling cannot be overstated when it comes to rationalizing experimental observations related to 5-(4-methylphenyl)1,3thiazolo2,3-c1;2;4triazole-3-thiol’s behavior as a lead compound。By integrating experimental data with theoretical predictions,scientists can design more targeted experiments aimed at optimizing pharmacokinetic properties like solubility、bioavailability、and metabolic stability。This iterative process between experiment and computation is essential for translating laboratory findings into viable drug candidates.
The future directions for research on this molecule are multifaceted。On one hand,synthetic chemists are exploring novel methodologies for constructing related scaffolds with improved functional groups or altered electronic distributions。On another hand,biologists are employing high-throughput screening techniques coupled with machine learning algorithms to identify new biological activities associated with derivatives thereof。The convergence of these disciplines promises to unlock new therapeutic possibilities derived from this versatile heterocyclic system。
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